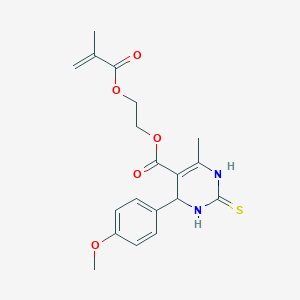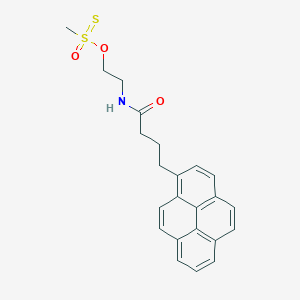
N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrene moiety, which is a polycyclic aromatic hydrocarbon, making it useful in fluorescence studies and other chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide typically involves multiple steps, starting with the preparation of the pyrene derivative. The pyrene moiety is functionalized to introduce the butanamide group, followed by the addition of the 2-methylsulfonothioyloxyethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonothioyloxy group to thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its pyrene moiety.
Biology: Employed in the study of biological systems, particularly in tracking and imaging applications.
Medicine: Investigated for potential therapeutic uses, including drug delivery and diagnostic imaging.
Industry: Utilized in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide involves its interaction with specific molecular targets. The pyrene moiety allows for strong fluorescence, making it useful in imaging and tracking studies. The compound can also interact with biological molecules, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide shares similarities with other pyrene derivatives and sulfonothioyloxy compounds.
- Compounds like this compound are often compared to other fluorescent probes and imaging agents.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrene moiety with a sulfonothioyloxyethyl group, providing distinct chemical and physical properties that make it valuable in various research applications.
Propriétés
Formule moléculaire |
C23H23NO3S2 |
|---|---|
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide |
InChI |
InChI=1S/C23H23NO3S2/c1-29(26,28)27-15-14-24-21(25)7-3-4-16-8-9-19-11-10-17-5-2-6-18-12-13-20(16)23(19)22(17)18/h2,5-6,8-13H,3-4,7,14-15H2,1H3,(H,24,25) |
Clé InChI |
GIHXDSLANINWPZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=S)OCCNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


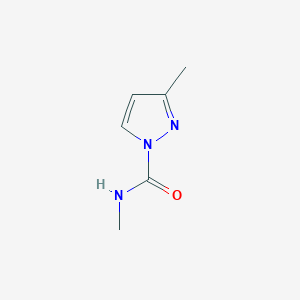

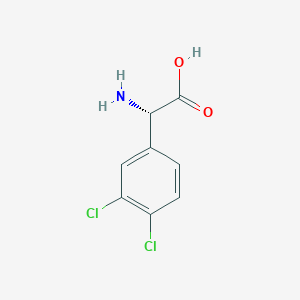
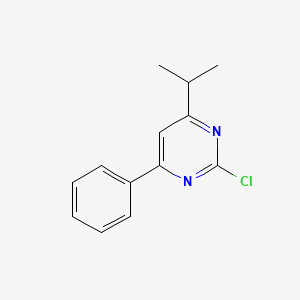
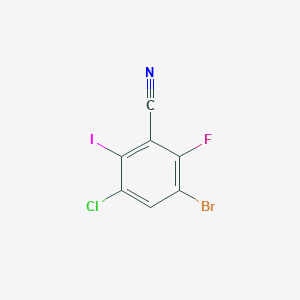
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol](/img/structure/B12855650.png)


![5-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B12855665.png)
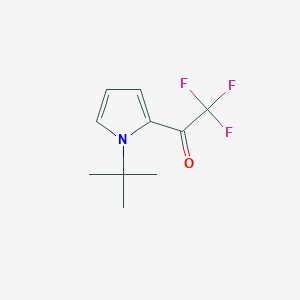
![2-(Furan-3-yl)benzo[d]thiazole](/img/structure/B12855693.png)
![5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12855702.png)
![6-(7-(2-((S)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazole](/img/structure/B12855708.png)
